REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[NH2:9][C:10]([NH2:12])=[S:11].[C:13]([O-:16])(=[O:15])[CH3:14].[Na+]>O.Cl.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[C:13]([OH:16])(=[O:15])[CH3:14].[OH:2][C:1]1[CH:8]=[C:7]([S:11][C:10](=[NH:9])[NH2:12])[CH:6]=[CH:5][C:3]=1[OH:4] |f:2.3,6.7.8.9,10.11|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
130 g
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
FILTRATION
|
Details
|
the insoluble materials were filtered off
|
Type
|
ADDITION
|
Details
|
To the aqueous solution were added 200 g of sodium acetate and 400 ml of water
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
CUSTOM
|
Details
|
to precipitate the salt
|
Type
|
FILTRATION
|
Details
|
The salt was taken out by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.OC=1C=C(C=CC1O)SC(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |